BAY-876

Catalog No.
S520545
CAS No.
1799753-84-6
M.F
C24H16F4N6O2
M. Wt
496.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY-876

CAS Number

1799753-84-6

Product Name

BAY-876

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C24H16F4N6O2

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY-876; BAY 876; BAY876.

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Description

The exact mass of the compound N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide is 496.1271 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Therapeutic Agent:

Pharmacokinetic Properties:

Research suggests BAY-876 exhibits favorable pharmacokinetic properties, meaning it is absorbed and distributed within the body efficiently. In vitro studies indicate low metabolic clearance and high permeability []. Additionally, animal studies in rats and dogs demonstrated low plasma clearance and high oral bioavailability, suggesting the drug may be well-absorbed after oral administration [].

BAY-876 is a potent and selective inhibitor of the glucose transporter type 1 (GLUT1), a critical mediator of glucose uptake in various cell types, including cancer cells. Its chemical structure is characterized by a high affinity for GLUT1, with an IC50 value of approximately 0.002 μM, making it significantly more effective than other GLUT inhibitors such as WZB-117 and STF-31 . BAY-876's ability to inhibit glucose uptake positions it as a promising candidate for cancer therapy, particularly in tumors that rely heavily on aerobic glycolysis.

Research suggests that BAY-876 may act as an inhibitor of Glut1, a protein responsible for glucose transport across cell membranes [, ]. By inhibiting Glut1, BAY-876 may impact how cells take up glucose. However, the exact mechanism of action requires further investigation.

BAY-876 primarily functions through the inhibition of GLUT1, leading to decreased glucose uptake in cells. This inhibition disrupts glycolysis, the primary energy-producing pathway in many cancer cells. The compound has been shown to induce apoptosis in various cancer cell lines by limiting glucose availability, which is essential for cellular metabolism and growth . Additionally, BAY-876 has demonstrated effects on inflammatory pathways by reducing TNFα-induced interleukin-8 production, suggesting its potential role in modulating tumor microenvironments .

BAY-876 exhibits significant biological activity against several cancer types, including hepatocellular carcinoma and head and neck squamous cell carcinoma. In preclinical studies, it has been shown to:

  • Induce Apoptosis: BAY-876 triggers programmed cell death in cancer cells by inhibiting glucose metabolism .
  • Reduce Cell Viability: The compound effectively decreases the viability of various cancer cell lines at low concentrations .
  • Alter Metabolic Pathways: It impacts metabolic processes by limiting NADH production during glycolysis, further contributing to its anti-cancer effects .

The synthesis of BAY-876 involves several steps aimed at optimizing its pharmacokinetic properties. One notable method includes the formulation of microcrystalline BAY-876, which enhances localized delivery and sustained release at tumor sites. This formulation is prepared by suspending BAY-876 powder in a saline solution with Tween 80, followed by high-speed shearing and wet milling processes to achieve the desired particle size and distribution . This innovative approach aims to maximize therapeutic efficacy while minimizing systemic exposure.

BAY-876 has several potential applications in oncology:

  • Cancer Treatment: Its primary application is as an anti-cancer agent targeting tumors with high GLUT1 expression.
  • Combination Therapy: BAY-876 shows promise when used in combination with other therapies, enhancing the efficacy of treatments that rely on metabolic pathways .
  • Research Tool: Due to its specificity for GLUT1, BAY-876 serves as a valuable chemical probe for studying glucose metabolism in various biological contexts .

Interaction studies have highlighted BAY-876's ability to synergize with other agents:

  • T2R Agonists: When combined with T2R bitter taste receptor agonists, BAY-876 enhances apoptotic effects on cancer cells, suggesting a novel treatment strategy .
  • Immune Cells: Studies indicate that BAY-876 can modulate immune cell metabolism, affecting the activation and function of CD4+ T cells and macrophages .

BAY-876 stands out among GLUT inhibitors due to its selectivity and potency. Here are some similar compounds for comparison:

CompoundGLUT TargetIC50 (μM)Unique Features
BAY-876GLUT10.002Highly selective; induces apoptosis
WZB-117GLUT10.100Less potent; broader GLUT inhibition
STF-31GLUT10.200Non-selective; affects multiple GLUTs
ApigeninGLUT10.500Natural compound; less specific

BAY-876's unique profile as a highly selective GLUT1 inhibitor makes it particularly valuable for targeted cancer therapies where metabolic reprogramming is critical.

BAY-876 (IUPAC name: N⁴-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide) is a small-molecule inhibitor with a molecular formula of C₂₄H₁₆F₄N₆O₂ and a molecular weight of 496.4 g/mol. Its structure features:

  • A quinoline core substituted at positions 2 and 4 with carboxamide groups.
  • A 1H-pyrazole ring at position 4 of the quinoline, modified with a trifluoromethyl group (-CF₃) at position 3, a methyl group (-CH₃) at position 5, and a 4-cyanobenzyl moiety at position 1.
  • A fluoro substituent at position 7 of the quinoline ring.

The molecule exhibits a planar conformation due to aromatic stacking interactions between the quinoline and pyrazole rings. No chiral centers are present, eliminating stereoisomerism. Computational modeling confirms that the trifluoromethyl and cyano groups enhance hydrophobic interactions with the glucose transporter 1 (GLUT1) binding pocket.

Synthesis Pathways and Optimization Strategies

BAY-876 was developed through systematic structure-activity relationship (SAR) studies originating from a high-throughput screen of 3 million compounds. Key synthesis and optimization steps include:

Synthetic Route

  • Quinoline-2,4-dicarboxylic acid serves as the starting material.
  • Amide coupling at position 4 with 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.
  • Fluorination at position 7 via electrophilic aromatic substitution.

Optimization Strategies

ModificationImpact
Trifluoromethyl group at pyrazole C3Enhanced GLUT1 binding affinity (IC₅₀: 2 nM) and metabolic stability.
4-cyanobenzyl group at pyrazole N1Improved selectivity (>100-fold over GLUT2/3/4).
Fluoro substituent at quinoline C7Reduced off-target interactions and increased cellular permeability.

The final synthesis achieves >98% purity via high-performance liquid chromatography (HPLC).

Solubility Profile and Stability Characteristics

Solubility

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)~30
Dimethylformamide (DMF)~30
Phosphate-buffered saline (PBS)0.33 (in 1:2 DMSO:PBS)

BAY-876’s low aqueous solubility necessitates formulation strategies for in vivo applications, such as microcrystalline suspensions.

Stability

  • Thermal stability: Stable at -20°C for ≥4 years.
  • Photostability: Degrades under prolonged UV exposure; stored in amber vials.
  • Microcrystalline formulation: Maintains sustained release in tumor tissues for >72 hours post-injection.

The compound exhibits minimal degradation in liver microsomes, supporting its oral bioavailability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

496.12708642 g/mol

Monoisotopic Mass

496.12708642 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Siebeneicher H, Cleve A, Rehwinkel H, Neuhaus R, Heisler I, Müller T, Bauser

Explore Compound Types